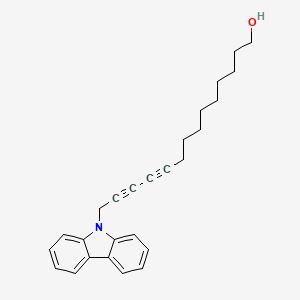
5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The presence of the trifluoromethoxy group enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline typically involves the reaction of 2-aminobenzothiazole with a trifluoromethoxy-substituted aniline derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the overall yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives. These products often exhibit enhanced biological activities and are used in further research and development .
Aplicaciones Científicas De Investigación
5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mecanismo De Acción
The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in cell wall synthesis in fungi, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline
- 5-(1,3-Benzothiazol-2-yl)-2-chloroaniline
- 5-(1,3-Benzothiazol-2-yl)-2-fluoroaniline
Uniqueness
Compared to similar compounds, 5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline exhibits enhanced chemical stability and biological activity due to the presence of the trifluoromethoxy group. This unique functional group contributes to its higher potency and broader spectrum of activity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
921765-42-6 |
|---|---|
Fórmula molecular |
C14H9F3N2OS |
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
5-(1,3-benzothiazol-2-yl)-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C14H9F3N2OS/c15-14(16,17)20-11-6-5-8(7-9(11)18)13-19-10-3-1-2-4-12(10)21-13/h1-7H,18H2 |
Clave InChI |
RZUUSLVMVKMAIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)

![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
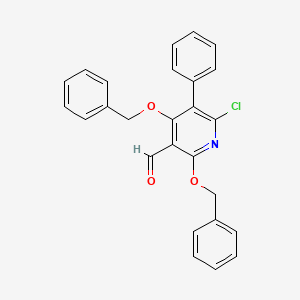

![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)

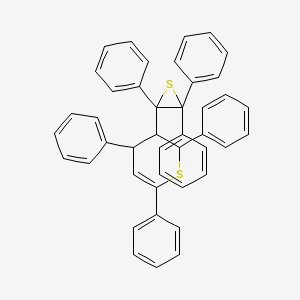
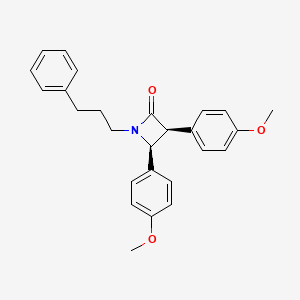
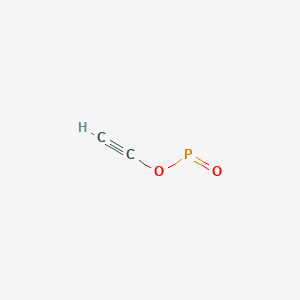
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-](/img/structure/B14181619.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)
